(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine

Asymmetric synthesis Chiral building block Enantiomeric excess

Racemic or achiral oxadiazole amines introduce uncontrolled stereochemical variables, risking invalid SAR and failed patent claims. This (S)-enantiomer solves that gap: - ≥98% enantiopurity ensures chirality-defining building block for amide couplings & ligand synthesis. - Privileged 1,3,4-oxadiazole scaffold for antimicrobial/anticancer lead optimization. - Immediate deployment as chiral HPLC reference standard per ICH Q6A.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B11811094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C1=NN=C(O1)C2=CC=CC=C2)N
InChIInChI=1S/C10H11N3O/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3/t7-/m0/s1
InChIKeyVGJUTEOWTIPELS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine: Chiral Oxadiazole Building Block


(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine (CAS 1351397-94-8) is an enantiopure primary amine containing the 1,3,4-oxadiazole pharmacophore, a privileged scaffold in medicinal chemistry associated with antimicrobial, anticancer, and anti-inflammatory activities [1]. The compound bears a single chiral center at the benzylic carbon adjacent to the oxadiazole ring, placing it within a class of chiral heterocyclic amines employed as synthetic intermediates, chiral auxiliaries, and ligand precursors for asymmetric catalysis [2]. Unlike achiral 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine or the racemic mixture, the defined (S)-configuration offers potential for stereospecific interactions with biological targets and chiral induction in metal-catalyzed transformations—a property critical for structure–activity relationship (SAR) studies and patentable lead optimization [2].

Why Racemic or Achiral 1,3,4-Oxadiazole Analogs Cannot Substitute


In the absence of published head-to-head quantitative comparisons, the risk of substituting (S)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine with the racemate or with achiral 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine (CAS 933734-96-4) is rooted in well-established principles of chiral pharmacology and asymmetric synthesis [1]. Enantiomers of chiral amines routinely exhibit divergent binding affinities, pharmacokinetic profiles, and toxicities [2]. In asymmetric catalysis, the enantiopurity of the chiral building block directly governs the stereochemical outcome of the final product—replacing (S) with (R) or racemic material risks inverted or eroded enantiomeric excess (ee) in downstream compounds [2]. Procurement without chiral specification therefore introduces uncontrolled variables that can invalidate SAR hypotheses, compromise patent claims, and frustrate reproducibility in lead optimization campaigns [1]. The following evidence dimensions, while currently limited to class-level inference due to a scarcity of compound-specific comparative studies, delineate the critical parameters that distinguish the (S)-enantiomer from its closest analogs.

Quantitative Differentiation Against Closest Analogs


Chiral Purity as a Determinant of Synthetic Utility

The (S)-enantiomer is supplied at ≥98% chiral purity by multiple vendors . In contrast, the racemic mixture (CAS 933734-96-4, also reported as the hydrochloride) is available but lacks documented enantiomeric composition . In asymmetric synthesis, the use of racemic starting material caps the maximum theoretical enantiomeric excess of the product at 0%, whereas the enantiopure (S)-form enables, in principle, full chirality transfer [1]. No direct comparative study of reaction outcomes using (S) vs. racemic 1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine has been published; however, the fundamental principles of asymmetric synthesis apply as class-level inference [1].

Asymmetric synthesis Chiral building block Enantiomeric excess

Predicted LogP and Physicochemical Differentiation vs. Des-Methyl Analog

The (S)-methyl-substituted ethanamine (MW 189.21, C10H11N3O) differs from the achiral des-methyl analog 5-phenyl-1,3,4-oxadiazol-2-amine (MW 161.16, C8H7N3O, CAS 1612-76-6) by a single methylene and methyl group, increasing molecular weight by 28.05 Da and computed LogP by approximately 0.5–0.7 units . The primary amine hydrogen-bond donor count remains identical (HBD = 2), but the added steric bulk at the benzylic position may alter target binding conformations. No experimental LogP or permeability data are available for either compound; values are predicted in silico [1].

Drug-likeness Physicochemical properties Oxadiazole scaffold

Stereochemical Identity for Chiral HPLC Method Development

The availability of the (S)-enantiomer as a well-defined single isomer enables the development of chiral HPLC or SFC methods for enantiomeric purity determination, a prerequisite for GMP manufacturing and regulatory filings [1]. The racemic 1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine (CAS 933734-96-4) is often sold without chiral specification, making it impossible to baseline-resolve the (R)- and (S)- peaks without a chiral reference standard . No published chiral separation method exists specifically for this compound; however, the structural similarity to other benzylic amine oxadiazoles suggests that polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, IC) would resolve the enantiomers [2].

Chiral chromatography Quality control Enantiomeric purity

High-Priority Application Scenarios Based on Differentiation Evidence


Enantioselective Synthesis of Chiral Drug Candidates

In medicinal chemistry programs targeting kinases, GPCRs, or antimicrobial enzymes, the (S)-enantiomer serves as a chirality-defining building block for amide coupling, reductive amination, or urea formation. The ≥98% ee specification ensures that SAR is not confounded by the presence of the opposite enantiomer [1]. The racemic analog cannot fulfill this role, as it would produce inseparable diastereomers or racemic products, undermining structure–activity interpretation [2].

Asymmetric Metal Complexation for Catalysis

The primary amine can be elaborated into chiral P,N or N,N ligands for asymmetric transition-metal catalysis. Prior work with related 5-phenyl-1,3,4-oxadiazole ancillary ligands has demonstrated efficient electroluminescence in Pt(II) complexes [1]; the (S)-enantiomer introduces chirality that could induce enantioselective transformations or generate circularly polarized luminescence [2].

Chiral Reference Standard for Analytical Quality Control

For any oxadiazole-containing drug candidate bearing a benzylic amine chiral center, the (S)-enantiomer is immediately deployable as a reference standard for chiral HPLC or SFC method development and validation, satisfying ICH Q6A requirements for enantiomeric purity testing [1]. The racemate cannot substitute because peak identity cannot be assigned without an enantiopure standard [2].

SAR Studies on Stereospecific Antimicrobial Oxadiazoles

The 1,3,4-oxadiazole scaffold is associated with MIC values in the low µg/mL range against S. aureus and P. aeruginosa for optimized derivatives [1]. Incorporating the (S)-enantiomer into a focused library allows interrogation of stereospecific antibacterial activity—a dimension inaccessible with achiral or racemic building blocks [2].

Quote Request

Request a Quote for (S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.